7-Methylpyrazolo[1,5-a]pyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-6(8)10-7-2-3-9-11(5)7/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUARVSTAWWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=NN12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Analogues
Strategies for Constructing the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The primary and most versatile route for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between 3-aminopyrazoles (which act as 1,3-bisnucleophilic systems) and various 1,3-biselectrophilic compounds. nih.gov This foundational strategy allows for extensive structural modifications at positions 2, 3, 5, 6, and 7 of the resulting heterocyclic system. nih.gov Numerous synthetic strategies, including cyclization, condensation, and multicomponent reactions, have been developed based on this principle. nih.govrsc.org
Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophiles
The condensation of N-unsubstituted aminopyrazoles with 1,3-dicarbonyl compounds and their analogues is the most established method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. acs.org This approach leverages the dual nucleophilicity of the aminopyrazole, where the exocyclic amino group and the endocyclic nitrogen atom react with the two electrophilic centers of the 1,3-biselectrophile to form the six-membered pyrimidine (B1678525) ring.
A frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This one-step cyclocondensation is a general and effective method for creating the fused heterocycle. acs.org The reaction typically proceeds by an initial attack of the more nucleophilic exocyclic amino group on one of the carbonyls, followed by cyclization and dehydration. Acetic acid is often used as a catalyst and solvent for this transformation. acs.org The reaction's versatility allows for the use of various substituted aminopyrazoles and β-dicarbonyl compounds, including β-ketoesters and cyclic 1,3-diketones, to generate a library of analogues. acs.orgacs.org
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with β-Dicarbonyl Compounds
| Aminopyrazole Reactant | β-Dicarbonyl Compound | Conditions | Product Class | Reference |
| N-amino-2-iminopyridines | Ethyl acetoacetate | Acetic acid, O₂, 130°C | Pyrazolo[1,5-a]pyridines | acs.org |
| 5-Amino-3-(aryl)-1H-pyrazole | Acetylacetone | Reflux | 5,7-Dimethyl-2-aryl-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Commercially available aminopyrazoles | β-ketoesters | Cyclocondensation | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | acs.org |
| 5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Not specified | Fused pyrazolo[1,5-a]pyrimidines | nih.gov |
β-Enaminones and related systems, such as β-enamino esters and β-halovinyl aldehydes, are valuable 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. acs.orgresearchgate.net The reaction of aminopyrazoles with β-enaminones provides a highly regioselective route to the target scaffold. chim.it The mechanism is believed to proceed through an initial 1,4-attack by the exocyclic amino group of the pyrazole (B372694), followed by ring closure via condensation of the intracyclic nitrogen with the carbonyl group. chim.it This pathway reliably controls the final substitution pattern. Microwave-assisted synthesis using β-enaminones and NH-5-aminopyrazoles under solvent- and catalyst-free conditions has proven to be a time-efficient method, producing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.netresearchgate.net
Table 2: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis Using β-Enaminones
| Aminopyrazole Reactant | β-Enaminone Reactant | Conditions | Product Description | Yield | Reference |
| NH-5-aminopyrazoles | Various β-enaminones | 180°C, 2 min, MW irradiation | 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines | 88-97% | researchgate.netresearchgate.net |
| 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Various enaminones | Glacial acetic acid, reflux, 7h | 7-(4-substituted phenyl)-3-((4-substituted phenyl) diazenyl) pyrazolo[1,5-a]pyrimidin-2-amine | 79-92.5% | ekb.eg |
| 5-aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine derivatives | Not specified | beilstein-journals.org |
The condensation of aminopyrazoles with acetylenic compounds, such as enynones, provides another efficient pathway to the pyrazolo[1,5-a]pyrimidine core. acs.org This method allows for the synthesis of fluorescent 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines. The reaction is typically carried out by heating a mixture of the enynone and the aminopyrazole in ethanol. acs.org This approach demonstrates the utility of alkyne-containing biselectrophiles in constructing the pyrimidine ring, offering access to analogues with unique functionalities at the 7-position.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from simple starting materials. nih.govdistantreader.org These reactions are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity. researchgate.net A common MCR approach involves the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. nih.gov Microwave-assisted MCRs have been shown to be particularly effective, often proceeding within minutes and yielding products in high purity. nih.gov Other variations include iodine-catalyzed pseudo-multicomponent reactions involving aroylacetonitriles and sulphonyl hydrazines, which result in pyrazolo[1,5-a]pyrimidines substituted at the 2 and 5 positions. nih.gov
Chemo- and Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
Achieving chemo- and regioselectivity is crucial in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, as the substitution pattern significantly influences their biological activity. nih.govrsc.org The cyclocondensation of aminopyrazoles with unsymmetrical 1,3-biselectrophiles can potentially lead to two different regioisomers. However, reaction conditions and the nature of the reactants can be tailored to favor the formation of a single isomer.
For instance, the reaction between aminopyrazoles and β-enaminones is highly regioselective, governed by the initial nucleophilic attack of the exocyclic amine. chim.it Similarly, microwave-assisted, solvent-free methods have demonstrated excellent regioselectivity in the synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles. researchgate.net The development of regioselective methods is essential for advancing drug discovery processes by providing reliable access to specific, structurally defined analogues. sci-hub.se
Modern Catalytic Methods in Pyrazolo[1,5-a]pyrimidine Synthesis
Catalysis has revolutionized the synthesis of complex heterocyclic systems, offering routes that are more efficient and selective than classical methods. For the pyrazolo[1,5-a]pyrimidine core, transition metal catalysis, particularly with palladium and copper, has enabled the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for building and diversifying the scaffold. nih.govacs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone for the functionalization of heterocyclic compounds, and the pyrazolo[1,5-a]pyrimidine skeleton is no exception. researchgate.net Reactions like the Suzuki and Buchwald-Hartwig couplings are instrumental in introducing a wide array of substituents, thereby generating diverse analogues. nih.gov
Researchers have developed efficient methods for synthesizing pyrazole-fused heterocycles through palladium-catalyzed reactions of β-halovinyl/aryl aldehydes with aminopyrazoles. rsc.org These reactions, often enhanced by microwave irradiation, provide a powerful tool for constructing the core ring system. rsc.org For instance, the reaction of 5-aminopyrazoles with β-halo aldehydes in the presence of a palladium catalyst can yield substituted pyrazolo[1,5-a]pyrimidines in good yields. rsc.org
Furthermore, the Buchwald-Hartwig amination is a key strategy for introducing amine functionalities. nih.gov Starting with a halogenated pyrazolo[1,5-a]pyrimidine precursor, this reaction allows for the coupling of various primary or secondary amines, or even complex amine-containing structures like benzimidazoles, to the core. nih.govnih.gov This method is crucial for synthesizing analogues with modifications at the 5-position, directly relevant to the parent compound.
Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reactants | Catalyst/Ligand | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole, β-Halo aldehyde | Pd(OAc)₂, PPh₃, K₂CO₃ | Microwave (120°C, 15 min), Solvent-free | Substituted pyrazolo[1,5-a]pyrimidines | Good | rsc.org |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine, Benzimidazole | Tris(dibenzylideneacetone)dipalladium(0), Xantphos | Toluene, 110°C, 24 h | 5-(Benzimidazolyl)pyrazolo[1,5-a]pyrimidines | 61% (average) | nih.gov |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine, Boronic acid/ester | Tetrakis(triphenylphosphino)palladium(0) | DME, aq. Na₂CO₃, Reflux | 5-Aryl/heteroaryl-pyrazolo[1,5-a]pyrimidines | 55-61% | nih.gov |
C-H Activation Strategies
Direct C-H activation is an increasingly important strategy in organic synthesis that offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates (e.g., halides or boronic acids). nih.gov This approach allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds.
For the pyrazolo[1,5-a]pyrimidine system, C-H activation strategies enable the introduction of aryl or other functional groups at specific positions on the heterocyclic core. dntb.gov.ua This method avoids the need to synthesize halogenated precursors, streamlining the generation of analogues. Catalyst-controlled regioselectivity allows for the targeted functionalization of remote C-H groups, providing access to isomers that might be difficult to obtain through classical condensation methods. dntb.gov.ua While specific examples directly pertaining to 7-Methylpyrazolo[1,5-a]pyrimidin-5-amine are still emerging, the application of these strategies to the general pyrazolo[1,5-a]pyrimidine scaffold demonstrates significant potential for future analogue synthesis. nih.gov
Copper-Catalyzed Reactions
Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for certain transformations. In the context of pyrazolo[1,5-a]pyrimidine synthesis, copper-catalyzed reactions have been developed for various annulation and coupling processes.
A notable example is the one-pot synthesis of pyrazolo[1,5-a]pyrimidines through a copper(II)-catalyzed [3+3] annulation of aminopyrazoles with saturated ketones. thieme-connect.de This process involves an in-situ dehydrogenation of the ketone to form an α,β-unsaturated ketone, which then undergoes cycloaddition. thieme-connect.de This method is tolerant of a wide range of functional groups on both the ketone and the aminopyrazole, making it a versatile tool for creating a library of analogues. thieme-connect.de
Additionally, copper catalysis is effective in "click chemistry" reactions, such as the synthesis of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This microwave-assisted, copper-catalyzed approach efficiently connects propargylated pyrazolo[1,5-a]pyrimidines with azidoglycosides, yielding complex hybrid molecules with high efficiency and in remarkably short reaction times. nih.govnih.gov
Table 2: Copper-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reaction Type | Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| [3+3] Annulation | 3-Aminopyrazoles, Saturated Ketones | Cu(II) | One-pot conversion | Substituted pyrazolo[1,5-a]pyrimidines | Not specified | thieme-connect.de |
| Azide-Alkyne Cycloaddition | 7-O-propargylated pyrazolo[1,5-a]pyrimidines, 1-Azidoglycosides | CuSO₄/Na-ascorbate | t-BuOH-H₂O, Microwave (50°C, 20 min) | Triazole-linked glycohybrids | Up to 98% | nih.gov |
Sustainable and Efficient Synthetic Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives
In line with the principles of green chemistry, modern synthetic efforts focus on developing protocols that are not only efficient but also environmentally benign. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.net
Microwave-Assisted Synthesis
Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields and purity. nih.govsemanticscholar.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.
The three-component reaction of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds is a widely used method for synthesizing the pyrazolo[1,5-a]pyrimidine core, and its efficiency is significantly enhanced under microwave conditions. nih.gov Similarly, the cyclocondensation of 5-aminopyrazoles with β-enaminones is highly effective under solvent-free microwave irradiation, yielding 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%) in as little as two minutes. researchgate.net This combination of speed, efficiency, and solvent-free conditions makes microwave-assisted synthesis a highly sustainable protocol. rsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Three-component synthesis | Several hours of reflux, complex workup | Minutes, high purity | Drastically reduced reaction time, improved efficiency | nih.gov |
| Cyclocondensation of β-enaminones and 5-aminopyrazoles | Reflux in acetic acid (3h) | 180°C, solvent-free (2 min) | Faster, solvent-free, high yields (88-96%) | researchgate.netrsc.org |
| Palladium-catalyzed coupling | Conventional heating | 120°C, 15 min | Enhanced reaction rates | rsc.org |
Green Solvent Applications
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of benign solvents like water or ethanol, or even solvent-free conditions, to replace hazardous organic solvents. researchgate.net
For the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, several green protocols have been developed. One approach utilizes water as a green solvent for the halogenation of the pyrazolo[1,5-a]pyrimidine core at room temperature, providing an environmentally friendly method for producing key synthetic intermediates. researchgate.net Another strategy employs polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic reaction medium for the condensation of chalcones with 5-aminopyrazoles, leading to clean reactions with excellent yields and shorter reaction times. jocpr.com Furthermore, the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has been reported for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, offering a simple work-up procedure and high yields. ias.ac.in These approaches demonstrate a significant step towards the sustainable production of these important heterocyclic compounds. researchgate.net
Solvent-Free Reactions
In the pursuit of greener and more efficient chemical processes, solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrimidine systems. These methods not only align with the principles of green chemistry by minimizing waste but also frequently lead to higher yields, shorter reaction times, and simpler purification procedures.
A prominent solvent-free approach involves the microwave-assisted cyclocondensation of 5-aminopyrazoles with β-enaminones. This reaction is regioselective and proceeds without the need for a catalyst, affording 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields, typically ranging from 88% to 97%. mdpi.com The reaction is generally complete within minutes under microwave irradiation at elevated temperatures (e.g., 180 °C). mdpi.com
Another notable solvent-free method is the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles. This approach regioselectively yields functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines in near-quantitative yields. researchgate.net The efficiency of this method is significantly enhanced by microwave irradiation, reducing the reaction time to as little as four minutes, a substantial improvement over conventional heating methods that proved largely ineffective or provided only moderate yields in high-boiling solvents. researchgate.net
These solvent-free methodologies highlight a significant advancement in the synthesis of the pyrazolo[1,5-a]pyrimidine core, offering a rapid and environmentally benign route to a diverse range of analogues.
Post-Synthetic Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold
Post-synthetic functionalization is a critical strategy for generating libraries of analogues from a common heterocyclic core. The pyrazolo[1,5-a]pyrimidine scaffold offers several positions amenable to further modification, allowing for the systematic exploration of structure-activity relationships.
Nucleophilic Aromatic Substitution (NAS) at Pyrimidine Ring Positions
Nucleophilic aromatic substitution (NAS) is a widely employed strategy for the functionalization of the pyrimidine ring within the pyrazolo[1,5-a]pyrimidine system, particularly at the C5 and C7 positions. These positions are activated towards nucleophilic attack, especially when bearing a suitable leaving group such as a halogen atom.
The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with nucleophiles demonstrates the differential reactivity of the two chlorine atoms. The C7 position is significantly more reactive, allowing for selective substitution. For instance, treatment with morpholine (B109124) in the presence of potassium carbonate at room temperature results in the exclusive formation of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine in high yield (94%). journalagent.com This selectivity provides a versatile handle for subsequent modifications at the C5 position.
This strategy has been broadly applied to introduce a variety of substituents, including aromatic amines, alkylamines, cycloalkylamines, and alkoxides. nih.gov The reaction conditions can be tailored based on the nucleophilicity of the incoming group. For example, the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines can be achieved using triethylamine (B128534) for amines with electron-donating groups, while stronger basic conditions are required for those bearing electron-withdrawing groups. nih.gov
| Starting Material | Nucleophile | Conditions | Product | Yield (%) |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, room temperature | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 |
| 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | Not specified | 2-[(Benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | 92 |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Aromatic amines (with EDG) | Triethylamine | 7-(N-arylamino)pyrazolo[1,5-a]pyrimidine | High |
| 7-Chloro-pyrazolo[1,5-a]pyrimidine | Aromatic amines (with EWG) | Strong base | 7-(N-arylamino)pyrazolo[1,5-a]pyrimidine | - |
Introduction of Diverse Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrazolo[1,5-a]pyrimidine core.
Suzuki-Miyaura Coupling: This reaction is extensively used to introduce aryl and heteroaryl groups. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids. researchgate.net Optimized conditions often involve a palladium catalyst such as XPhosPdG2 in combination with a ligand like XPhos to prevent debromination, a common side reaction. researchgate.net Similarly, 5-chloro-7-substituted pyrazolo[1,5-a]pyrimidines can be arylated at the C5 position using tetrakis(triphenylphosphine)palladium(0) as the catalyst. journalagent.com
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds. It has been successfully applied to couple various amines with halogenated pyrazolo[1,5-a]pyrimidines. For example, 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine derivatives serve as substrates for Buchwald-Hartwig coupling with a range of amines and benzimidazoles, often utilizing palladium catalysts under microwave irradiation. mdpi.com
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. This has been demonstrated for the C5 alkynylation of the pyrazolo[1,5-a]pyrimidine core, which proceeds efficiently under mild, copper-catalyzed conditions. nih.gov
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | 3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidine |
| Suzuki-Miyaura | 5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol (B44631) ester | Tetrakis(triphenylphosphine)palladium(0) | 5-Indolyl-pyrazolo[1,5-a]pyrimidine |
| Buchwald-Hartwig | 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidines | Benzimidazoles | Palladium catalyst | 5-(Benzimidazolyl)-pyrazolo[1,5-a]pyrimidine |
| Sonogashira | 5-Halo-pyrazolo[1,5-a]pyrimidine | Terminal alkynes | Palladium/Copper catalyst | 5-Alkynyl-pyrazolo[1,5-a]pyrimidine |
Halogenation and Formylation Reactions
Halogenation: The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine scaffold provides key intermediates for further functionalization, primarily through cross-coupling or nucleophilic substitution reactions. The pyrazole moiety of the core is susceptible to electrophilic aromatic substitution, with the C3 position being particularly reactive.
Halogenation at the C3 position can be achieved using N-halosuccinimides (NXS). For instance, 7-arylpyrazolo[1,5-a]pyrimidines can be brominated or chlorinated at the C3 position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), respectively. rsc.org A one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves a cyclization-oxidative halogenation cascade using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in an aqueous medium. rsc.org This method is applicable for iodination, bromination, and chlorination. rsc.org
Formylation: The introduction of a formyl group, a versatile functional handle for further transformations, can be accomplished via the Vilsmeier-Haack reaction. This reaction regioselectively installs a formyl group at the highly nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine ring. nih.gov The reaction typically employs a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method has been successfully used to synthesize a range of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines. nih.gov
| Reaction | Substrate | Reagents | Position Functionalized | Product |
| Bromination | 7-Arylpyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-7-arylpyrazolo[1,5-a]pyrimidine |
| Iodination | Phenylpyrazolo[1,5-a]pyrimidine | NaI, K₂S₂O₈, H₂O | C3 | 3-Iodo-phenylpyrazolo[1,5-a]pyrimidine |
| Formylation | 7-Arylpyrazolo[1,5-a]pyrimidine | POCl₃, DMF | C3 | 3-Formyl-7-arylpyrazolo[1,5-a]pyrimidine |
Chemical Reactivity and Mechanistic Transformations of 7 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Analogues
Reactivity Profiles of the Amino and Methyl Substituents
The exocyclic amino group at the C5 position behaves as a typical aromatic amine. It can undergo a variety of reactions, including acylation and alkylation. For instance, the amino group can be acylated with reagents like acetic anhydride (B1165640) in the presence of pyridine. Furthermore, it can participate in reductive amination protocols, reacting with aldehydes in the presence of a reducing agent such as sodium cyanoborohydride to yield the corresponding secondary or tertiary amines. The nucleophilicity of this group also allows it to be a key building block in the synthesis of more complex fused heterocyclic systems.
The methyl group at the C7 position is attached to an electron-deficient pyrimidine (B1678525) ring. This positioning can activate the methyl group's protons, making them susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles, such as aldehydes, in condensation reactions. This reactivity allows for the extension of the carbon skeleton at the C7 position, providing a route to more complex analogues.
Electrophilic and Nucleophilic Reactions on the Fused Ring System
The pyrazolo[1,5-a]pyrimidine (B1248293) core is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. Conversely, the pyrimidine portion of the ring system is relatively electron-deficient, allowing for nucleophilic substitution reactions, particularly when activated by appropriate leaving groups.
Electrophilic Aromatic Substitution: Theoretical calculations and experimental results show that the pyrazolo[1,5-a]pyrimidine ring is highly nucleophilic, with the C3 position being the most electron-rich and, therefore, the most reactive towards electrophiles. nih.govrsc.org
Formylation: Under Vilsmeier-Haack conditions (POCl₃/DMF), pyrazolo[1,5-a]pyrimidines are regioselectively formylated at the C3 position to give the corresponding aldehydes in high yields. nih.gov
Halogenation: Reaction with N-halosuccinimides (NBS, NIS) also results in highly regioselective substitution at the C3 position.
Nitration: The nitration of the pyrazolo[1,5-a]pyrimidine scaffold is strongly dependent on the reaction conditions, leading to different regioisomers. cdnsciencepub.comresearchgate.net
Using a mixture of nitric and sulfuric acids typically results in substitution at the C3 position. cdnsciencepub.comresearchgate.net
However, when nitric acid in acetic anhydride is used, the substitution occurs at the C6 position. cdnsciencepub.comresearchgate.net This difference is attributed to the reacting species; in strongly acidic media, the heterocyclic nitrogen is protonated, altering the electron distribution and directing the electrophile to C3, whereas under less acidic conditions, a different mechanism leads to C6 substitution. cdnsciencepub.com
| Reaction | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Formylation | POCl₃/DMF (Vilsmeier-Haack) | C3 | nih.gov |
| Halogenation | N-halosuccinimides (NBS, NIS) | C3 | |
| Nitration | HNO₃/H₂SO₄ | C3 | cdnsciencepub.comresearchgate.net |
| HNO₃/Acetic Anhydride | C6 | cdnsciencepub.comresearchgate.net |
Nucleophilic Aromatic Substitution: The C5 and C7 positions of the pyrimidine ring are electrophilic and susceptible to nucleophilic aromatic substitution (NAS), especially when substituted with good leaving groups such as halogens. nih.gov This reaction is a cornerstone for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry. nih.gov The chlorine atom at the C7 position is known to be particularly reactive. mdpi.comnih.gov A wide variety of nucleophiles, including aromatic amines, alkylamines, and alkoxides, can be introduced at these positions. nih.gov For example, the synthesis of many C5-amino and C7-amino derivatives starts from the corresponding 5,7-dichloro-pyrazolo[1,5-a]pyrimidine, where selective substitution can often be achieved by controlling reaction conditions. mdpi.comnih.gov
Rearrangement Reactions and Tautomeric Equilibria of Pyrazolo[1,5-a]pyrimidines
While major skeletal rearrangement reactions are not commonly reported for the stable pyrazolo[1,5-a]pyrimidine ring system under typical conditions, the molecule can exist in different tautomeric forms. Tautomerism is a critical consideration in heterocyclic chemistry as it can significantly influence chemical reactivity, physical properties, and biological interactions. researchgate.net
For 7-Methylpyrazolo[1,5-a]pyrimidin-5-amine, the primary tautomeric equilibrium is between the amino and imino forms. The amine tautomer is generally the predominant and more stable form for aminopyrimidines, but the imino tautomer can be present in equilibrium and may play a role in certain reactions.
The potential tautomeric forms are:
Amino form: this compound
Imino form: 7-methyl-4,5-dihydropyrazolo[1,5-a]pyrimidin-5-imine
The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The study of tautomerism in related nitrogen heterocycles like purines and pyrimidines has shown its profound implications for biological systems. ias.ac.in
Reaction Mechanisms and Intermediate Characterization
Understanding the mechanisms of the reactions involving pyrazolo[1,5-a]pyrimidines is crucial for predicting and controlling their outcomes.
The mechanism for electrophilic substitution is believed to proceed through the formation of a sigma complex (or Wheland intermediate). The regioselectivity of nitration is a classic example of mechanistic divergence. cdnsciencepub.com
In the presence of strong acids (H₂SO₄), the pyrazolo[1,5-a]pyrimidine is likely protonated at the N1 position. Molecular orbital calculations on this protonated species, the conjugate acid, predict that C3 is the most susceptible site for electrophilic attack. cdnsciencepub.comresearchgate.net
In contrast, the 6-nitration observed with nitric acid in acetic anhydride is proposed to occur via an addition-elimination sequence involving the free base rather than a direct substitution on the aromatic ring. cdnsciencepub.comresearchgate.net
Nucleophilic aromatic substitution (NAS) on halogenated pyrazolo[1,5-a]pyrimidines typically follows the SNAr mechanism. This involves a two-step process:
Addition: The nucleophile attacks the electrophilic carbon atom (C5 or C7) bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (e.g., chloride) is expelled, restoring the aromaticity of the ring system.
The synthesis of the pyrazolo[1,5-a]pyrimidine core itself, often via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, proceeds through an initial nucleophilic addition of the amino group to a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic system. nih.gov
Characterization of intermediates in these reactions often relies on spectroscopic methods. In mechanistic studies of electrophilic substitution, for instance, monitoring reaction mixtures by NMR spectroscopy can help identify the species present in solution, including the protonated substrate and reaction products. cdnsciencepub.com
Advanced Spectroscopic and Structural Characterization of 7 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. It provides detailed information about the carbon-hydrogen framework, allowing for the precise assignment of atoms within the heterocyclic system.
The ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidines exhibit characteristic chemical shifts that are sensitive to the substitution pattern on the bicyclic core. For 7-Methylpyrazolo[1,5-a]pyrimidin-5-amine, the proton spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons.
In the pyrazolo[1,5-a]pyrimidine system, the protons at positions 5 and 7 can be distinguished from the proton at position 2. Studies on related methyl-substituted pyrazolo[1,5-a]pyrimidines have established that the chemical shift of the methyl group is a key indicator for its position. researchgate.netcdnsciencepub.com For a 7-methyl derivative, the methyl protons typically resonate at a different frequency compared to a 5-methyl analogue. researchgate.net The protons of the amine group at the 5-position would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. The protons on the pyrimidine (B1678525) (H-6) and pyrazole (B372694) (H-2, H-3) rings will have chemical shifts influenced by the electron-donating amine and electron-donating methyl groups. For instance, in related 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) systems, the H-6 proton appears around δ 7.08 ppm, while the H-2 proton is observed further downfield at approximately δ 8.50 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the fused ring system resonate in the aromatic region, with their specific chemical shifts being highly dependent on the attached substituents. The carbon of the 7-methyl group is a useful diagnostic signal. researchgate.net The presence of the C5-amine and C7-methyl groups influences the electronic environment and thus the chemical shifts of the surrounding carbons (C5, C6, and C7). In a representative 5,7-dimethylpyrazolo[1,5-a]pyrimidine, the C5 and C7 carbons appear at δ 162.29 and 146.59 ppm, respectively, while the methyl carbons are found at δ 24.50 (5-CH₃) and 16.53 (7-CH₃) ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H-2 | 8.0 - 8.5 | 145 - 148 |
| H-3 | 6.5 - 7.0 | 95 - 100 |
| C-3a | - | 146 - 150 |
| NH₂ (at C5) | 5.0 - 6.0 (broad) | - |
| C-5 | - | 158 - 162 |
| H-6 | 6.0 - 6.5 | 105 - 110 |
| C-7 | - | 148 - 152 |
| CH₃ (at C7) | 2.4 - 2.7 | 16 - 20 |
Note: These are estimated values based on data from analogues and are subject to solvent and experimental conditions.
To unequivocally assign all proton and carbon signals and confirm the connectivity of the this compound structure, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the coupling between adjacent protons, such as H-2 and H-3 on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the carbon signals for all protonated carbons, for example, linking the H-6 signal to the C-6 carbon and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the methyl protons (7-CH₃) to C-7 and C-6 would confirm the position of the methyl group. Similarly, correlations from the H-6 proton to C-5 and C-7 would verify the structure of the pyrimidine ring. The application of these techniques allows for the complete and unambiguous assignment of the NMR spectra for pyrazolopyrimidine derivatives. researchgate.netcore.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Under electron impact (EI) conditions, the molecule is expected to show a prominent molecular ion peak (M⁺•) corresponding to its exact mass.
The fragmentation of the pyrazolo[1,5-a]pyrimidine core is influenced by the stability of the fused aromatic system. The fragmentation pathways of pyrimidines and related fused heterocycles often involve the successive loss of small, stable neutral molecules or radicals. sapub.org For this compound, initial fragmentation could involve the loss of a hydrogen radical from the methyl group or cleavage of the amine group. Subsequent fragmentation may proceed via the characteristic retro-Diels-Alder (RDA) reaction common to heterocyclic systems, leading to the cleavage of the pyrimidine ring. The loss of molecules like HCN or N₂ from the pyrazole ring is also a plausible fragmentation pathway. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments. rsc.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Identity | Fragmentation Pathway |
|---|---|---|
| [M]⁺• | Molecular Ion | - |
| [M-15]⁺ | [M-CH₃]⁺ | Loss of methyl radical |
| [M-27]⁺• | [M-HCN]⁺• | Loss of hydrogen cyanide from the pyrazole ring |
| [M-28]⁺• | [M-N₂]⁺• or [M-C₂H₄]⁺• | Loss of nitrogen from the pyrazole or RDA fragmentation |
Note: The exact fragmentation pattern depends on the ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk For this compound, these techniques can confirm the presence of the amine (NH₂) group, the methyl (CH₃) group, and the aromatic C-H and ring vibrations. nih.gov
The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. nih.gov The N-H bending vibration would likely appear around 1600-1650 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The complex fingerprint region (below 1600 cm⁻¹) will contain numerous bands corresponding to C=C and C=N stretching vibrations of the fused heterocyclic rings. researchgate.net
Raman spectroscopy provides complementary information. nih.gov While N-H and O-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings are typically strong and provide a characteristic fingerprint for the pyrazolo[1,5-a]pyrimidine core. aps.org
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (methyl) | 2850 - 2960 | IR, Raman |
| N-H Bend (amine) | 1600 - 1650 | IR |
| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |
Note: Values are approximate and can vary based on the molecular environment and physical state.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, data from very close analogues, such as 7-Amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine, offer significant insights. researchgate.net
The pyrazolo[1,5-a]pyrimidine core is expected to be largely planar. researchgate.net The bond distances within the fused rings would show evidence of delocalized π-electrons. In the solid state, the molecules are likely to be linked by intermolecular hydrogen bonds. The primary amine group at the C-5 position is a potent hydrogen bond donor and can form N-H···N bonds with the nitrogen atoms of the pyrazole or pyrimidine rings of adjacent molecules. researchgate.net These interactions can lead to the formation of extended supramolecular architectures, such as chains or three-dimensional frameworks. researchgate.net The crystal packing will also be influenced by π-π stacking interactions between the aromatic rings of neighboring molecules. researchgate.net
Table 4: Expected Structural Parameters from X-ray Crystallography for this compound Analogues
| Parameter | Typical Value | Reference Compound Feature |
|---|---|---|
| C=N Bond Length | 1.32 - 1.38 Å | Typical for heterocyclic systems nih.gov |
| C-C (aromatic) Bond Length | 1.37 - 1.42 Å | Reflects π-electron delocalization researchgate.net |
| N-H···N Hydrogen Bond Distance | 2.9 - 3.2 Å | Key intermolecular interaction researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectra of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature and position of substituents on the fused ring system. nih.gov
For this compound, the presence of the electron-donating amine group at C-5 and the methyl group at C-7 is expected to significantly influence its photophysical properties. The absorption spectrum is likely to show one or more strong absorption bands in the UV-A or near-UV region (300-400 nm). These absorptions are typically assigned to π-π* and potentially intramolecular charge transfer (ICT) transitions, where electron density is moved from the electron-rich amine and pyrazole moieties to the pyrimidine ring. nih.gov The solvent can also play a role, with more polar solvents potentially causing a shift in the absorption maxima (solvatochromism). Some pyrazolo[1,5-a]pyrimidine derivatives are known to be fluorescent, and it is plausible that this compound could exhibit emission upon excitation at its absorption maximum. nih.gov
Table 5: Expected Photophysical Properties of this compound
| Property | Predicted Value/Characteristic |
|---|---|
| Absorption Maximum (λₘₐₓ) | 340 - 440 nm |
| Molar Absorptivity (ε) | Moderate to High |
| Nature of Transition | π-π* / Intramolecular Charge Transfer (ICT) |
Note: Values are based on studies of substituted pyrazolo[1,5-a]pyrimidines and are solvent-dependent. nih.gov
Absorption and Emission Characteristics
The absorption and emission spectra of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidine (B12977187) analogues (compounds 4a-g ) have been systematically investigated in various solvents to understand the influence of both the substituent at the 7-position and the solvent polarity on their electronic transitions. nih.gov
The UV-visible absorption spectra of these compounds generally exhibit a primary band between 340 and 440 nm. nih.gov This band is attributed to an intramolecular charge transfer (ICT) process. nih.gov The nature of the substituent at position 7 plays a crucial role in modulating the absorption characteristics. When electron-donating groups (EDGs) are present, such as 4-anisyl (4e ), 7-diethylaminocoumarin-3-yl (4f ), and 4-diphenylaminophenyl (4g ), the molar absorption coefficient (ε) is significantly enhanced. nih.gov Conversely, the presence of electron-withdrawing groups (EWGs) or neutral groups, as in compounds 4a-d , leads to a decrease in the molar absorption coefficient. nih.gov For instance, in tetrahydrofuran (B95107) (THF), the absorption coefficient for analogues with strong EDGs can be as high as 39,867 M⁻¹ cm⁻¹, whereas for those with EWGs, it can be as low as 2727 M⁻¹ cm⁻¹. nih.gov
Interestingly, the absorption maximum wavelengths (λabs) show minimal changes with varying solvent polarity. However, the molar absorption coefficients tend to exhibit a slight decrease as the polarity of the solvent increases. nih.gov Some analogues, particularly those incorporating a coumarin (B35378) moiety (4c and 4f ), display broad absorption bands with multiple shoulders. This complexity is attributed to a combination of the ICT phenomenon along with π–π* and n–π* transitions originating from both the coumarin and the pyrazolo[1,5-a]pyrimidine moieties. nih.gov
The emission spectra of these analogues are also highly dependent on the substituent at the 7-position. The tunable nature of their photophysical properties is a key characteristic, with emission behaviors being significantly improved by the presence of electron-donating groups at this position. rsc.org
| Compound | Substituent at Position 7 | λabs (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |
|---|---|---|---|
| 4a | 4-Pyridyl | 358 | 3320 |
| 4b | 2,4-Dichlorophenyl | 355 | 2727 |
| 4c | 7-Methoxycoumarin-3-yl | 370 | 7053 |
| 4d | Phenyl | 350 | 3827 |
| 4e | 4-Anisyl | 360 | 6547 |
| 4f | 7-Diethylaminocoumarin-3-yl | 440 | 39867 |
| 4g | 4-Diphenylaminophenyl | 395 | 15008 |
Quantum Yield and Photostability Studies
The fluorescence quantum yield (ΦF) is a critical parameter for evaluating the efficiency of a fluorophore. For the 7-substituted 3-methylpyrazolo[1,5-a]pyrimidine analogues, the quantum yields are highly tunable based on the chemical structure. nih.gov The introduction of electron-donating groups at the 7-position not only enhances absorption but also significantly improves the emission intensity. rsc.org The quantum yields for this family of compounds range from as low as 0.01 to as high as 0.97, demonstrating a broad range of emissive capabilities. nih.gov
This tunability allows for the rational design of pyrazolo[1,5-a]pyrimidine-based fluorophores for specific applications. For instance, analogues bearing simple aryl groups such as 4-pyridyl (4a ), 2,4-dichlorophenyl (4b ), phenyl (4d ), and 4-methoxyphenyl (B3050149) (4e ) have been shown to exhibit good emission intensities in the solid state, with quantum yields (QYSS) ranging from 0.18 to 0.63. rsc.org This property is particularly valuable for the development of solid-state emitters.
In terms of photostability, these pyrazolo[1,5-a]pyrimidine-based fluorophores have been found to be comparable to well-known commercial probes such as coumarin-153, prodan, and rhodamine 6G. rsc.org Their robust nature, combined with high quantum yields in various solvents, underscores their potential as an attractive alternative to other classes of fluorophores. rsc.org The stability and properties of these compounds suggest their suitability for demanding applications in bioimaging and optoelectronics. nih.govrsc.org
| Compound | Substituent at Position 7 | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) |
|---|---|---|---|
| 4a | 4-Pyridyl | Variable | 0.18 - 0.63 |
| 4b | 2,4-Dichlorophenyl | Variable | 0.18 - 0.63 |
| 4d | Phenyl | Variable | 0.18 - 0.63 |
| 4e | 4-Anisyl | Variable | 0.18 - 0.63 |
| Note: The solution-phase quantum yields are highly dependent on the solvent and specific substituent, ranging from 0.01 to 0.97 for the broader family of analogues 4a-g. |
Computational Chemistry and Theoretical Investigations of 7 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of pyrazolo[1,5-a]pyrimidine (B1248293) systems.
The electronic structure of a molecule dictates its intrinsic properties. DFT calculations are frequently employed to analyze the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
In a study on pyrazolo[1,5-a]pyrimidine derivatives, DFT was used to understand the electronic arrangement and energy gap. nih.gov Theoretical calculations on related pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives using the B3LYP method also focused on determining quantum chemical features like HOMO-LUMO energies and dipole moments in both gas and solvent phases. gazi.edu.tr Furthermore, analysis based on DFT and Time-Dependent DFT (TD-DFT) has been used to investigate the optical properties of pyrazolo[1,5-a]pyrimidines, revealing that electron-donating groups on the fused ring can enhance absorption and emission behaviors through intramolecular charge transfer (ICT) processes. nih.gov
Table 1: Calculated Electronic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative 6h | DFT | -5.69 | -1.61 | 4.08 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative 6q | DFT | -6.23 | -2.25 | 3.98 | nih.gov |
Quantum chemical calculations provide descriptors that help predict the reactivity of molecules. The energies and shapes of HOMO and LUMO orbitals indicate the most likely sites for electrophilic and nucleophilic attacks, respectively. For the pyrazolo[1,5-a]pyrimidine scaffold, this analysis is crucial for understanding its interactions with biological targets and for predicting the outcomes of chemical reactions. nih.gov
Mechanistic insights into the synthesis of these compounds can also be gained. For example, theoretical studies can help rationalize the regioselectivity observed in cyclization reactions that form the pyrazolo[1,5-a]pyrimidine core, explaining why certain isomers are preferentially formed over others. nih.gov
Theoretical methods are highly effective in simulating various types of spectra, which aids in the structural elucidation of newly synthesized compounds. For pyrazolo[1,5-a]pyrimidine derivatives, calculated NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra are often compared with experimental data to confirm their proposed structures. nih.govbme.hu
TD-DFT calculations, in particular, have been successfully used to simulate the UV-Vis and fluorescence spectra of 7-substituted pyrazolo[1,5-a]pyrimidines. nih.gov These simulations help assign specific electronic transitions, such as the intramolecular charge transfer process responsible for a key absorption band between 340–440 nm. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is widely applied to pyrazolo[1,5-a]pyrimidine derivatives to understand their potential as enzyme inhibitors. ekb.eg
Studies have shown that these compounds can act as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov For instance, derivatives have been docked into the active sites of Cyclin-Dependent Kinase 2 (CDK2) and tubulin. nih.govekb.eg These simulations revealed strong interactions with key catalytic residues, with binding scores indicating high affinity. nih.gov One study reported binding scores of -7.0582 kcal/mol and -6.3965 kcal/mol for two different derivatives in the CDK2 binding pocket. nih.gov Another docking study showed that a pyrazolo[1,5-a]pyrimidine derivative exhibited significant anticancer activity, with good binding scores in the active sites of both CK2 and CDK9. ekb.eg
Molecular docking has also been performed on other targets, including DNA gyrase and the secreted aspartic protease from C. albicans, to explore the antimicrobial potential of these compounds. johnshopkins.eduelsevier.com
Table 2: Molecular Docking Results for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Derivative | Protein Target | Binding Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| Derivative 6h | CDK2 | -6.3965 | Interaction with catalytic residues | nih.gov |
| Derivative 6q | CDK2 | -7.0582 | Interaction with catalytic residues | nih.gov |
| Derivative 6h | Tubulin (Colchicine site) | -7.61 | Interactions with α and β tubulin residues | nih.gov |
| Derivative 5d | CK2 / CDK9 | Good binding scores | Not specified | ekb.eg |
Tautomerism and Conformational Analysis through Computational Methods
The pyrazolo[1,5-a]pyrimidine scaffold can exist in different tautomeric forms, particularly when substituted with hydroxyl groups. nih.gov Computational methods, in conjunction with experimental techniques like X-ray crystallography, are vital for determining the most stable tautomer. nih.gov For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one core, three plausible tautomeric structures were identified, and the dominant crystalline form was confirmed by single-crystal X-ray diffraction. nih.gov Such studies are critical because different tautomers can exhibit distinct biological activities. nih.gov
Conformational analysis is also important, especially for reduced or flexible derivatives. A study on tetrahydropyrazolo[1,5-a]pyrimidines, formed by the reduction of the pyrimidine (B1678525) ring, used NMR and computational analysis to investigate their conformational behavior. mdpi.com It was found that the dearomatization process can lead to geometric isomers (syn- and anti-configured) with significantly different conformational labilities. mdpi.com The trans-configured isomers were identified as conformationally labile systems, a property that could allow them to adapt effectively to the active sites of biological targets. mdpi.com
Prediction of Supramolecular Assembly and Crystal Packing
Computational methods can be used to understand and predict how molecules arrange themselves in a crystal lattice. The study of crystal packing is crucial as it influences the solid-state properties of a material. For pyrazolo[1,5-a]pyrimidine derivatives, both inter- and intramolecular interactions have been analyzed using a combination of X-ray diffractometry and theoretical calculations. researchgate.net
These analyses have revealed the importance of weak electrostatic interactions in directing the crystal packing. Specific interactions identified include intramolecular nitrogen-sulfur (N⋯S) and nitrogen-chlorine (N⋯Cl) contacts, as well as intermolecular π–π stacking between the pyrazole (B372694) and pyrimidine rings. researchgate.net The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable supramolecular features highlights their potential for applications in materials science. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 5 Amine Scaffolds in Biological Systems
General Principles of SAR for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to their ability to interact with specific biological targets, most notably the ATP-binding pocket of protein kinases. nih.gov The core pyrazolo[1,5-a]pyrimidine structure itself is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine (B94841) core of ATP, allowing it to act as a competitive inhibitor. ekb.eg
Impact of Substituents at Key Positions on Biological Activity
Systematic modifications of the 7-methylpyrazolo[1,5-a]pyrimidin-5-amine core have revealed that substituents at several key positions can dramatically influence biological activity.
Position 2: Modifications at this position on the pyrazole (B372694) ring can impact both potency and selectivity. The introduction of various functional groups can modulate the electronic properties and steric profile of the molecule, leading to altered interactions with the target protein.
Position 3: This position has been a focal point for introducing diversity. Attaching different chemical moieties here can lead to interactions with the solvent-exposed region of the kinase active site, often influencing the compound's pharmacokinetic properties.
The following interactive table summarizes the observed impact of various substituents on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on findings from multiple studies.
| Position | Substituent Type | General Impact on Biological Activity | Target Class Example |
| 2 | Small alkyl, aryl | Can modulate potency and selectivity. | Kinases |
| 3 | Aryl, heteroaryl, amides | Significant impact on potency and can be used to tune selectivity and physicochemical properties. | Kinases |
| 5 | Amino, substituted amino | Crucial for hydrogen bonding interactions and potency. | Kinases |
| 7 | Methyl, other alkyls, aryl | Influences hydrophobic interactions and can affect selectivity. | Kinases, Antitubercular targets |
Identification of Key Pharmacophoric Features for Target Selectivity and Potency
A pharmacophore model for a this compound-based inhibitor typically includes several key features that are essential for high-affinity binding and selectivity. These features are derived from the collective analysis of SAR data and co-crystal structures of inhibitors bound to their target proteins.
The essential pharmacophoric elements generally consist of:
A hydrogen bond donor: The 5-amino group is a primary hydrogen bond donor.
Hydrogen bond acceptors: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring system are crucial hydrogen bond acceptors that interact with the kinase hinge region.
A hydrophobic region: The 7-methyl group and other hydrophobic substituents contribute to favorable van der Waals interactions in hydrophobic pockets of the active site.
An aromatic/heteroaromatic feature: The planar pyrazolo[1,5-a]pyrimidine core provides a platform for π-π stacking interactions.
The specific arrangement and chemical nature of these features dictate the compound's selectivity for different protein kinases. For instance, the size and shape of a substituent at the 3-position can be tailored to fit into a specific sub-pocket of one kinase but not another, thereby conferring selectivity.
Regiochemical Influence on Structure-Activity Relationships
The regiochemistry of the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of its biological activity. The condensation reaction used to synthesize the bicyclic core can potentially lead to the formation of different regioisomers, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The specific isomer formed is highly dependent on the reaction conditions and the nature of the starting materials. nih.gov
It has been consistently demonstrated that the pyrazolo[1,5-a]pyrimidine regioisomer is the one that typically exhibits potent kinase inhibitory activity. This is because the specific arrangement of nitrogen atoms in this scaffold is optimal for forming the crucial hydrogen bond interactions with the kinase hinge region. The alternative regioisomers often show significantly reduced or no activity, highlighting the profound impact of regiochemistry on the SAR of this class of compounds. Therefore, regioselective synthesis is a critical aspect of developing effective pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.gov
Biological Mechanistic Investigations and Applications of Pyrazolo 1,5 a Pyrimidin 5 Amine Derivatives in Chemical Biology Research
Enzyme Inhibition Studies and Mechanistic Elucidation
Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have demonstrated notable inhibitory activity against various enzymes, positioning them as valuable tools for chemical biology research and as starting points for drug discovery. nih.gov Their planar structure and the potential for diverse substitutions allow for fine-tuning of their interactions with biological targets. nih.gov
Protein Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a prominent scaffold for the development of protein kinase inhibitors. nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer, making them important therapeutic targets. nih.govrsc.org The unique structure of pyrazolo[1,5-a]pyrimidines allows them to interact with the ATP-binding pocket of kinases, a feature that has been extensively exploited in the design of potent inhibitors. nih.gov This scaffold is part of numerous kinase inhibitors targeting enzymes such as Tropomyosin receptor kinase (Trk), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase (CDK), and Phosphoinositide 3-kinase (PI3K). mdpi.com
Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors. nih.govrsc.org Their heterocyclic structure can mimic the adenine (B156593) moiety of ATP, allowing them to fit within the ATP-binding cleft of kinases. nih.govnih.gov This binding is often stabilized by hydrogen bonds between the pyrazolo[1,5-a]pyrimidine core and amino acid residues in the kinase's hinge region. mdpi.comnih.gov For instance, the N1 atom of the scaffold can form a hydrogen bond with the hinge region's Met592 residue in Trk kinases. mdpi.com Similarly, in JAK2, the pyrimidine (B1678525) ring forms a crucial hydrogen bond with the hinge region. nih.gov
Beyond competitive inhibition, some derivatives have been shown to act as allosteric inhibitors. nih.govrsc.org Allosteric inhibition involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that prevents ATP binding or catalytic activity. This mode of action can offer higher selectivity compared to targeting the highly conserved ATP-binding pocket. nih.govrsc.org
Achieving selectivity is a critical aspect of developing kinase inhibitors to minimize off-target effects. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been extensively profiled against large panels of kinases to determine their selectivity. nih.govnih.gov
For example, a specific pyrazolo[1,5-a]pyrimidine derivative, compound 11b , was found to be a highly selective inhibitor of Pim-1 kinase when tested against a panel of 119 oncogenic kinases. nih.gov At a 1 µM concentration, it inhibited Pim-1 by over 98%, with only TRKC showing comparable inhibition (96%). nih.gov This high degree of selectivity underscores the potential of this scaffold for developing targeted therapies. nih.gov
In another study, optimization of the pyrazolo[1,5-a]pyrimidine scaffold led to the identification of highly selective inhibitors of Casein Kinase 2 (CK2). biorxiv.orgbiorxiv.org Compounds IC19 and IC20 were screened against a panel of 469 kinases and demonstrated excellent selectivity for CK2. biorxiv.org
Derivatives have also been developed as potent and selective inhibitors for other kinases, including PI3Kδ, RET, and Trk isoforms. mdpi.comnih.govacs.orgmdpi.com The selectivity can be modulated by introducing different substituents at various positions on the pyrazolo[1,5-a]pyrimidine ring system. nih.govmdpi.com
| Compound/Derivative Class | Target Kinase(s) | Selectivity Profile Highlights |
| Pyrazolo[1,5-a]pyrimidine 11b | Pim-1 | >98% inhibition of Pim-1 at 1 µM; only inhibited 3 kinases >90% in a panel of 119. nih.gov |
| Pyrazolo[1,5-a]pyrimidine IC20 | CK2 | Displayed exclusive selectivity for CK2 in a kinome-wide screen (KD = 12 nM). biorxiv.orgbiorxiv.org |
| CPL302415 | PI3Kδ | IC50 of 18 nM for PI3Kδ; showed high selectivity over other PI3K isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). mdpi.com |
| WF-47-JS03 (1 ) | RET | >500-fold selectivity against KDR in cellular assays. acs.org |
| 3-Pyrazolyl-substituted PP derivatives | TrkA, TrkB, TrkC | Compounds 32 -36 showed IC50 values in the low nanomolar range against TrkA, TrkB, and TrkC. mdpi.com |
Other Enzymatic Targets
The inhibitory activity of the pyrazolo[1,5-a]pyrimidine scaffold is not limited to protein kinases. Research has identified derivatives that target other classes of enzymes.
Phosphoinositide 3-kinases (PI3Ks) : A class of lipid kinases, PI3Ks are crucial signaling molecules. nih.govmdpi.com Derivatives of 5-indole-pyrazolo[1,5-a]pyrimidine have been designed as potent and selective inhibitors of the PI3Kδ isoform, with IC50 values in the low nanomolar range. nih.gov Compound CPL302253 (54) was identified as a particularly potent inhibitor with an IC50 of 2.8 nM. nih.gov
Carbonic Anhydrase : Novel pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms I and II. mdpi.com
RNA Polymerase : Some pyrazolo[1,5-a]pyrimidine derivatives have shown potential as antimicrobial agents by inhibiting bacterial RNA polymerase. nih.gov
Mycobacterial ATP synthase : Derivatives of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) have been studied as inhibitors of ATP synthase in Mycobacterium tuberculosis.
Antiviral Activity Research
The pyrazolo[1,5-a]pyrimidine scaffold has been a source of compounds with significant antiviral activity. google.com Researchers have explored these derivatives against a range of viruses, often targeting host or viral enzymes essential for replication.
A novel 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivative was identified as a potent inhibitor of the Hepatitis C Virus (HCV). nih.gov Further studies have shown that inhibitors of phosphatidylinositol 4-kinase (PI4K), which can feature the pyrazolo[1,5-a]pyrimidine scaffold, are important for the replication of HCV and coronaviruses. google.com
Additionally, pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been developed that target NAK kinases, which are host proteins involved in viral entry and replication. biorxiv.org These inhibitors demonstrated antiviral activity against several RNA viruses, including SARS-CoV-2, Venezuelan Equine Encephalitis Virus (VEEV), and Dengue Virus (DENV-2). biorxiv.org Certain 3-arylpyrazolo[1,5-a]pyrimidines have also been reported to have potent activity against herpesviruses. google.com
| Derivative Class | Viral Target | Reported Activity |
| 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) | Hepatitis C Virus (HCV) | Potent inhibitory activity against HCV in cell culture systems. nih.gov |
| PI4K Inhibitors | HCV, Coronaviruses, Picornavirus | Inhibition of PI4K, a host factor essential for viral replication. google.com |
| Macrocyclic NAK Inhibitors (16 , 27 ) | SARS-CoV-2, VEEV, DENV-2 | Showed antiviral activity in infection assays by targeting host NAK kinases. biorxiv.org |
| 3-arylpyrazolo[1,5-a]pyrimidines | Herpesviruses | Disclosed to have potent activity against herpesviruses. google.com |
Antimicrobial Activity Research
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. jocpr.comjocpr.com Their mechanism of action can involve the inhibition of essential microbial enzymes.
One study reported the synthesis of novel pyrazolo[1,5-a]pyrimidines and evaluated their activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Several compounds were found to be potent antimicrobial agents, with their activity linked to the inhibition of RNA polymerase. nih.gov For instance, compound 7b was identified as a highly potent agent with an RNA polymerase inhibitory IC50 of 0.213 µg/ml. nih.gov
Another study found that 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 exhibited a good antibacterial spectrum with MIC values ranging from 0.187 to 0.50 µg/mL against various bacterial isolates. mdpi.com In a separate investigation, compound 11 showed high potency against S. aureus, P. aeruginosa, and E. coli. jocpr.com The antitubercular potential of this scaffold has also been explored, with pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives identified as having activity against Mycobacterium tuberculosis. acs.org
| Compound/Derivative | Microbial Target | Activity (Inhibition Zone / MIC / IC50) |
| Compound 11 | S. aureus, P. aeruginosa, E. coli | Inhibition zones of 23 mm, 24 mm, and 22 mm, respectively. jocpr.com |
| Compound 7b | Bacterial RNA Polymerase | IC50 = 0.213 µg/ml. nih.gov |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine 6 | S. aureus, E. faecalis, P. aeruginosa | MIC = 0.187–0.375 µg/mL. mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Mycobacterium tuberculosis | Identified as a lead scaffold with antitubercular activity. acs.org |
Antitubercular Activity and Associated Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine class have emerged as potent agents against Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. acs.org High-throughput screening of compound libraries has identified this scaffold as a promising starting point for the development of new antitubercular drugs. nih.govresearchgate.net
Research has revealed several mechanisms through which these compounds exert their antitubercular effects. One primary target is the F1Fo-ATP synthase, a critical enzyme for energy production in M.tb. nih.gov Certain pyrazolo[1,5-a]pyrimidine-7-amine analogues have been shown to be potent inhibitors of this enzyme, disrupting the pathogen's energy metabolism. nih.gov Another identified target is MmpL3 (Mycobacterial membrane protein Large 3), which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall. plos.org Inhibition of MmpL3 by tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues interferes with cell wall synthesis, leading to bactericidal effects. plos.org
Furthermore, resistance studies have provided insight into other potential mechanisms. In some instances, resistance to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). acs.orgnih.gov This mutation was found to promote the metabolic breakdown of the compound, reducing its efficacy. acs.orgnih.gov This highlights that the mechanism of action can vary even among structurally similar compounds within the same class and is not always related to cell-wall biosynthesis or iron uptake. nih.govresearchgate.net
| Compound Class | Target/Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | Potent inhibition of M.tb growth in vitro. nih.gov | nih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides | MmpL3 | Interference with trehalose (B1683222) dimycolate (TDM) production and bactericidal activity against M.tb. plos.org | plos.org |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Rv1751 (Resistance Mechanism) | Resistance conferred by mutation of a FAD-dependent hydroxylase that promoted compound catabolism. acs.orgnih.gov | acs.orgnih.gov |
Antibacterial and Antifungal Studies
Beyond their specific activity against M.tb, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broader spectrum of antimicrobial activity. researchgate.net Various synthesized series of these compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netjocpr.com
In one study, novel pyrazolo[1,5-a]pyrimidines linked to arene units showed a wide spectrum of antibacterial activity. researchgate.net The research found that compounds with 3-(4-methoxybenzyl) units generally exhibited greater antibacterial efficacy than their 3-(4-chlorobenzyl) counterparts. researchgate.net Specifically, derivatives attached to 7-p-tolyl and 7-(4-methoxyphenyl) units showed the most potent activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the low micromolar range. researchgate.net Another study reported that certain 6,7-diarylpyrazolo[1,5-a]pyrimidines were effective at inhibiting the growth of phytopathogenic fungi. researchgate.net The biological results from various studies revealed that many of the tested compounds proved to be active as both antibacterial and antifungal agents. researchgate.net
| Compound Structure | Bacterial Strain | Activity Metric (MIC/MBC) | Reference |
|---|---|---|---|
| 3-(4-methoxybenzyl)-7-p-tolyl-pyrazolo[1,5-a]pyrimidin-2-amine | Not Specified | MIC: 2.8 µM / MBC: 5.6 µM | researchgate.net |
| 3-(4-methoxybenzyl)-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidin-2-amine | Not Specified | MIC: 2.6 µM / MBC: 5.3 µM | researchgate.net |
| Compound 3i (a 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative) | B. subtilis (Gram-positive) | ZOI: 23.0 mm / MIC: 312 µM | researchgate.net |
Development and Application of Pyrazolo[1,5-a]pyrimidine-Based Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine core is not only a privileged scaffold for bioactive compounds but also serves as an excellent framework for fluorophores. researchgate.net These compounds are recognized for their significant photophysical properties, which can be tuned by modifying substituents on the heterocyclic core. rsc.orgnih.gov Their tunable properties, combined with their small size and efficient synthesis, make them attractive alternatives to other common fluorophores for various optical applications. researchgate.netnih.gov
Bioimaging Applications
Fluorescent probes are indispensable tools for visualizing and studying dynamic processes within living cells. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been developed for such bioimaging applications. For instance, a novel fluorescent probe based on a related nih.govresearchgate.netplos.orgtriazolo[1,5-a]pyrimidine structure was synthesized for the specific detection of Fe³⁺ ions. researchgate.net This probe demonstrated good cell permeability and low cytotoxicity, making it suitable as a bioimaging reagent to monitor intracellular iron levels in living HeLa cells. researchgate.net The ability to design probes that can selectively detect specific ions or molecules is crucial for understanding cellular metabolism and signaling. nih.govresearchgate.net
Chemosensor Development
The development of chemosensors is a key application for fluorescent molecules. rsc.org Pyrazolo[1,5-a]pyrimidines have been successfully utilized in the design of dual-mode colorimetric and fluorometric probes. researchgate.net For example, 3-dicyanovinylpyrazolo[1,5-a]pyrimidines have been developed for the specific sensing of cyanide (CN⁻). researchgate.net Another study detailed a nih.govresearchgate.netplos.orgtriazolo[1,5-a]pyrimidine derivative that acts as a highly selective and sensitive fluorescent probe for ferric ions (Fe³⁺). researchgate.net This probe exhibited a rapid fluorescence quenching response within seconds of encountering Fe³⁺ and had a low limit of detection (0.82 μM). researchgate.net The development of such sensors is vital for monitoring environmental pollutants and tracking important analytes in biological systems. researchgate.net
| Probe Type | Target Analyte | Key Features | Application | Reference |
|---|---|---|---|---|
| nih.govresearchgate.netplos.orgtriazolo[1,5-a]pyrimidine derivative | Fe³⁺ | Specific selectivity, rapid quenching, low detection limit (0.82 µM). researchgate.net | Bioimaging in HeLa cells, rapid identification on test paper. researchgate.net | researchgate.net |
| 3-dicyanovinylpyrazolo[1,5-a]pyrimidines | CN⁻ | Dual-mode colorimetric and fluorometric response. researchgate.net | Cyanide sensing. researchgate.net | researchgate.net |
Other Reported Biological Activities Relevant to Research
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a multitude of other biological activities that are of significant interest in research and drug discovery. nih.govnih.govresearchgate.net
Derivatives have shown potent anticancer activity. nih.govnih.gov They have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancers. nih.gov For example, pyrazolo[1,5-a]pyrimidines have been developed as selective inhibitors of Tropomyosin receptor kinases (Trks), which are therapeutic targets for certain solid tumors. mdpi.com Others have been designed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases like asthma. nih.gov Additionally, some derivatives have shown promise as anti-diabetic agents by inhibiting the α-glucosidase enzyme and as antioxidants with free radical scavenging properties. semanticscholar.org
Future Directions and Emerging Research Avenues for 7 Methylpyrazolo 1,5 a Pyrimidin 5 Amine Research
Rational Design and Synthesis of Next-Generation Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The future of pyrazolo[1,5-a]pyrimidine research is intrinsically linked to the ability to design and synthesize novel derivatives with precisely tailored properties. Rational design, underpinned by a deep understanding of structure-activity relationships (SAR), is moving beyond traditional trial-and-error methods toward more predictive and efficient approaches.
Structure-Guided and Property-Based Design: A primary strategy involves structure-guided design, which utilizes high-resolution crystal structures of target proteins to inform the design of more potent and selective inhibitors. ekb.eg For instance, the design of inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and B-Raf kinase has been significantly advanced by modeling how pyrazolo[1,5-a]pyrimidine derivatives fit into the ATP-binding pocket. ekb.egmdpi.com This allows for the strategic placement of functional groups to maximize interactions with key residues, such as those in the kinase hinge region. mdpi.com Complementing this is property-based design, which focuses on optimizing the physicochemical properties of the molecules to improve their drug-like characteristics, such as solubility and cell permeability. ekb.eg
Advanced Synthetic Methodologies: The synthesis of these complex scaffolds is also evolving. While foundational methods like cyclocondensation reactions of 5-aminopyrazoles with β-dicarbonyl compounds remain crucial, newer, more efficient strategies are being developed. nih.gov These include:
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields, making it a valuable tool for rapid library generation. nih.gov
Multi-component reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency and aligning with the principles of green chemistry. nih.gov
Palladium-catalyzed cross-coupling and click chemistry: These powerful reactions enable the introduction of a wide array of functional groups onto the pyrazolo[1,5-a]pyrimidine core. This versatility is critical for fine-tuning the biological activity and structural diversity of the resulting compounds. nih.gov
The combination of these design principles and synthetic advancements will enable the exploration of a vast and previously inaccessible chemical space, leading to the creation of next-generation pyrazolo[1,5-a]pyrimidine derivatives with enhanced efficacy and specificity.
Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems
While the pyrazolo[1,5-a]pyrimidine scaffold is well-known for its potent protein kinase inhibitor (PKI) activity, future research will focus on a more nuanced understanding of its molecular interactions. nih.gov This involves moving beyond identifying primary targets to mapping the complex signaling pathways they modulate and uncovering novel mechanisms of action.
Kinase Inhibition and Beyond: Pyrazolo[1,5-a]pyrimidines have been shown to inhibit a wide range of kinases, including CDK2, B-Raf, MEK, Pim-1, and PI3Kδ, often by acting as ATP-competitive or allosteric inhibitors. nih.govmdpi.com Future work will aim to:
Achieve Greater Selectivity: Developing inhibitors that can distinguish between closely related kinase isoforms is a major challenge. A deeper understanding of the subtle structural differences in the ATP-binding sites will guide the design of more selective compounds, minimizing off-target effects. nih.gov
Overcome Drug Resistance: Investigating how these compounds interact with mutant forms of kinases that confer resistance to existing therapies is a critical area of research. For example, derivatives are being explored that are active against mutations in the FLT3 kinase, which are associated with poor prognosis in acute myeloid leukemia. nih.gov
Exploring Novel Biological Targets: The biological activity of this scaffold is not limited to kinase inhibition. Recent studies have identified other potential targets, opening up new therapeutic possibilities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been discovered as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation and cancer. rsc.org Other research has pointed to their potential as RNA polymerase inhibitors, suggesting applications in antimicrobial therapy. A significant recent discovery identified a derivative that targets the homodimerization of Toll-like receptor 4 (TLR4), a key player in the innate immune response, highlighting a novel anti-inflammatory mechanism. nih.gov
A comprehensive understanding of these diverse mechanisms will be crucial for the clinical translation of these compounds and for identifying new disease indications.
Advanced Drug Discovery and Lead Optimization Strategies
The process of transforming a promising "hit" compound into a viable drug candidate requires sophisticated lead optimization strategies. For the pyrazolo[1,5-a]pyrimidine class, researchers are employing a range of advanced techniques to enhance potency, selectivity, and pharmacokinetic properties.
From Hit to Lead: The journey often begins with high-throughput screening (HTS) of large compound libraries to identify initial hits. mdpi.com Once a hit, such as a pyrazolo[1,5-a]pyrimidine-3-carboxylate for B-Raf, is identified, a systematic optimization process begins. mdpi.com Key strategies include:
Structure-Activity Relationship (SAR) Exploration: This involves synthesizing and testing a library of analogs to understand how modifications at different positions on the scaffold affect biological activity. nih.govnih.gov For example, SAR studies on Trk inhibitors revealed that substitutions at the third and fifth positions of the ring are crucial for potent activity.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.
Macrocyclization: This strategy involves creating a cyclic version of a linear lead compound. Macrocyclization can pre-organize the molecule into an active conformation for binding, potentially increasing potency and selectivity, as has been explored for CK2 inhibitors.
Optimizing for In Vivo Efficacy: A potent inhibitor in a test tube does not always translate to an effective drug in a living organism. Therefore, lead optimization also focuses heavily on improving absorption, distribution, metabolism, and excretion (ADME) properties. This includes modifying the structure to increase metabolic stability, improve solubility, and reduce binding to plasma proteins, all of which are critical for achieving good oral bioavailability and in vivo efficacy. ekb.eg
These advanced strategies are accelerating the development pipeline, moving potent pyrazolo[1,5-a]pyrimidine derivatives from initial discovery toward preclinical and clinical evaluation.
Exploration of Novel Applications in Chemical Biology and Materials Science
The unique chemical and physical properties of the pyrazolo[1,5-a]pyrimidine scaffold extend its utility beyond medicine into the realms of chemical biology and materials science. The rigid, planar, and electron-rich nature of the fused ring system gives rise to interesting photophysical characteristics that are ripe for exploitation.
Fluorescent Probes and Chemosensors: Many pyrazolo[1,5-a]pyrimidine derivatives exhibit strong fluorescence with high quantum yields. rsc.orgsemanticscholar.org Crucially, their absorption and emission properties can be finely tuned by introducing different functional groups onto the core structure. semanticscholar.org
Electron-donating groups at specific positions can significantly enhance absorption and emission intensity. semanticscholar.org
This tunability makes them excellent candidates for use as fluorescent probes for bioimaging, allowing for the visualization of specific cellular processes.
They can also be designed as chemosensors, where their fluorescence changes upon binding to a specific ion or molecule, enabling the detection of various analytes. semanticscholar.org
Materials for Organic Electronics: The photophysical properties that make these compounds good fluorophores also make them attractive for applications in materials science. Their stability and tunable emission spectra suggest potential use in organic light-emitting devices (OLEDs). The ability to design molecules with specific solid-state emission properties is a key area of ongoing research. semanticscholar.org
The exploration of these non-pharmaceutical applications represents a rapidly growing field of research, promising to establish pyrazolo[1,5-a]pyrimidines as versatile tools in technology and basic science.
Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyrimidine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new pyrazolo[1,5-a]pyrimidine derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the research cycle.
Predictive Modeling and QSAR: Machine learning algorithms are also being used to build predictive models for various properties:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing SAR data to predict the biological activity of novel, unsynthesized compounds. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net
ADMET Prediction: Computational models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates in the early stages of discovery. nih.govresearchgate.net This in silico analysis helps to identify compounds with poor pharmacokinetic profiles or potential toxicity issues before they enter costly experimental testing. nih.govresearchgate.net
Q & A
Q. Basic Research Focus
- NMR : 1H/13C NMR and HMQC experiments resolve tautomerism (e.g., amino-imine equilibria) and assign proton environments .
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths and angles (e.g., C-N bond: 1.34 Å in pyrimidine rings) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₆H₉N₅ with m/z 164.17) .
How do researchers analyze tautomeric equilibria in pyrazolo[1,5-a]pyrimidines?
Q. Advanced Research Focus
- Methyl Groups : Enhance metabolic stability but reduce solubility. 7-Methyl derivatives show improved pharmacokinetics over non-methylated analogs .
- Electron-Withdrawing Groups (e.g., CF3) : Increase receptor binding affinity (e.g., A2A adenosine receptor Ki = 0.6 nM) .
- Amino Substituents : Hydrogen-bond donors improve enzyme inhibition (e.g., PDE4 IC50 = 50 nM) .
What computational strategies are employed to predict binding modes and selectivity?
Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations model interactions with targets like Topoisomerase I. For example, pyrazoloquinazolinones dock into the Top1-DNA interface with ΔG = −9.2 kcal/mol . Pharmacophore mapping identifies critical H-bond acceptors (e.g., pyrimidine N-atoms) for kinase inhibition .
How are contradictions in bioactivity data across studies resolved?
Advanced Research Focus
Discrepancies (e.g., varying IC50 values) arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses normalize data using standardized protocols (e.g., NCI-60 panel guidelines). For A2A antagonists, selectivity over 1000-fold for A2A vs. A1 receptors is confirmed via radioligand binding assays .
What strategies mitigate analytical challenges in NMR characterization?
Q. Basic Research Focus
- Decoupling Experiments : Suppress scalar coupling in crowded spectra (e.g., aromatic protons).
- Isotopic Labeling : 15N-enriched samples clarify tautomeric equilibria .
- Cryoprobes : Enhance sensitivity for low-concentration samples .
How are enzyme inhibition mechanisms validated experimentally?
Q. Advanced Research Focus
- Kinetic Assays : Michaelis-Menten plots differentiate competitive vs. non-competitive inhibition (e.g., PDE4 Ki = 35 nM) .
- X-ray Crystallography : Co-crystal structures (e.g., PDB: 8HH) reveal hydrogen bonds between the 5-amine and catalytic residues .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon = 1.2 × 10⁶ M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
